molecular formula C15H23NO3 B1397773 Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 873924-07-3

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No. B1397773
Key on ui cas rn: 873924-07-3
M. Wt: 265.35 g/mol
InChI Key: QAHLORULIOPMFV-UHFFFAOYSA-N
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Patent
US08455475B2

Procedure details

3 N KOH in ethanol (7.5 ml) was added to mixture of tert-butyl 4-formylpiperidine-1-carboxylate (60.0 mmol, 1.0 eq.) and methyl vinyl ketone (70.0 mmol, 1.3 eq.) in THF (100 ml) at 0° C. and the mixture was then stirred at 25° C. for 16 h. The solvent was evaporated under reduced pressure and the residue diluted with water (100 ml) and KHSO4 solution at 0° C. The aqueous layer was extracted with MC (2×150 ml). The combined organic layers were washed with brine (100 ml) and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the crude product was purified by silica gel column chromatography eluting with 10-12% ethyl acetate in hexanes to give the desired product as a light brown sticky solid. Yield: 25%
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
70 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)=O.[CH:18]([C:20]([CH3:22])=[O:21])=[CH2:19]>C(O)C.C1COCC1>[O:21]=[C:20]1[CH2:18][CH2:19][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH:3]=[CH:22]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mmol
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
70 mmol
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with water (100 ml) and KHSO4 solution at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with MC (2×150 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 10-12% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1C=CC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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